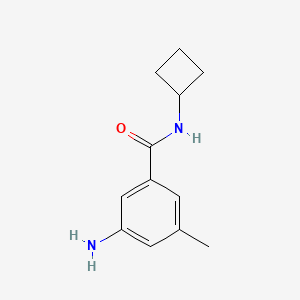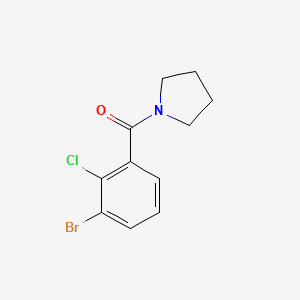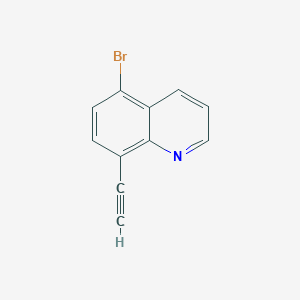
3-Amino-N-cyclobutyl-5-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-N-cyclobutyl-5-methylbenzamide is an organic compound with a unique structure that includes an amino group, a cyclobutyl ring, and a methyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-cyclobutyl-5-methylbenzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 5-methylbenzoic acid with an appropriate amine, such as cyclobutylamine, under acidic conditions to yield N-cyclobutyl-5-methylbenzamide.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. For instance, nitration of N-cyclobutyl-5-methylbenzamide can be achieved using a mixture of nitric acid and sulfuric acid, followed by reduction of the nitro group to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
3-Amino-N-cyclobutyl-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzamides, while substitution reactions can introduce various functional groups onto the benzamide core.
科学的研究の応用
3-Amino-N-cyclobutyl-5-methylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Amino-N-cyclobutyl-5-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The amino group and the benzamide core can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The cyclobutyl ring adds steric bulk, which can influence the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
3-Amino-N-cyclopropyl-5-methylbenzamide: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
3-Amino-N-cyclohexyl-5-methylbenzamide: Contains a cyclohexyl ring, which is larger and more flexible than the cyclobutyl ring.
3-Amino-N-cyclobutyl-4-methylbenzamide: The methyl group is positioned differently on the benzamide core.
Uniqueness
3-Amino-N-cyclobutyl-5-methylbenzamide is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
3-amino-N-cyclobutyl-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-5-9(7-10(13)6-8)12(15)14-11-3-2-4-11/h5-7,11H,2-4,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEKMUAAGCZVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C(=O)NC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Bromophenyl)methyl]-3-ethoxy-3-oxopropanoic acid](/img/structure/B7978062.png)











![(2R)-2-[(4-bromo-3-methylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B7978144.png)

